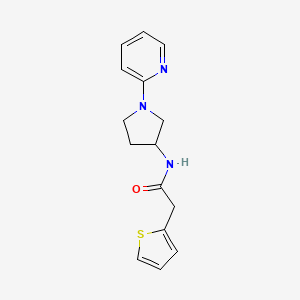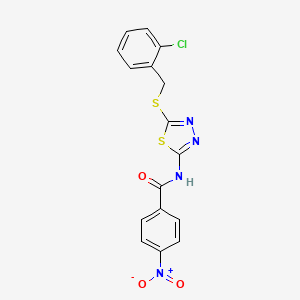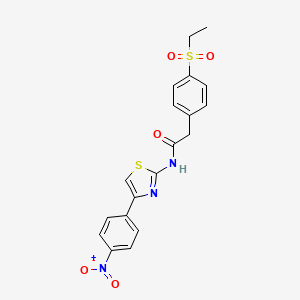
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique properties and potential use as a research tool for studying various biological processes.
Applications De Recherche Scientifique
Glutaminase Inhibitors for Cancer Therapy
Research has identified sulfonamide derivatives as potent inhibitors of glutaminase, an enzyme crucial for cancer cell metabolism and survival. Studies like the one conducted by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs highlight the therapeutic potential of these compounds in inhibiting glutaminase activity, thereby attenuating the growth of cancer cells, such as P493 human lymphoma B cells, in vitro and in vivo models (Shukla et al., 2012).
Antimicrobial Agents
Sulfonamide compounds incorporating thiazole and related heterocyclic motifs have been synthesized and evaluated for their antimicrobial properties. For example, Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, demonstrating promising antibacterial and antifungal activities (Darwish et al., 2014).
Antimalarial and COVID-19 Potential
Research on N-(phenylsulfonyl)acetamide derivatives has also explored their potential in antimalarial and COVID-19 therapies. Fahim and Ismael (2021) investigated these derivatives for in vitro antimalarial activity, revealing compounds with low IC50 values and promising ADMET properties. Moreover, molecular docking studies suggested potential efficacy against SARS-CoV-2, indicating a broad spectrum of possible therapeutic applications (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-2-29(26,27)16-9-3-13(4-10-16)11-18(23)21-19-20-17(12-28-19)14-5-7-15(8-6-14)22(24)25/h3-10,12H,2,11H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJVMQVVIYURW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

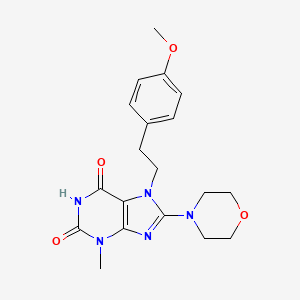
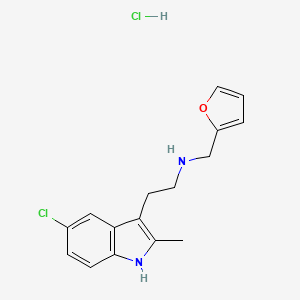
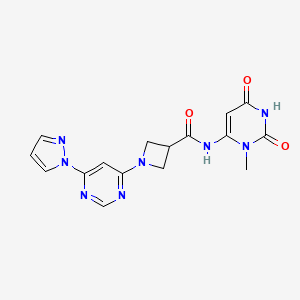
![1-(4-tert-butylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2897988.png)
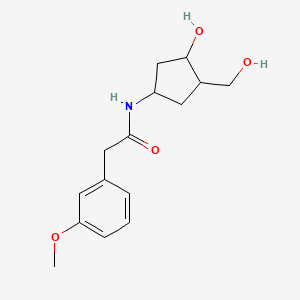
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B2897990.png)
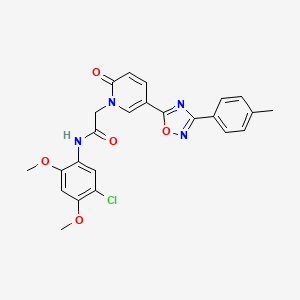
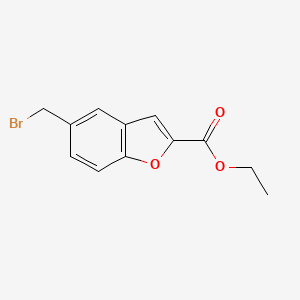
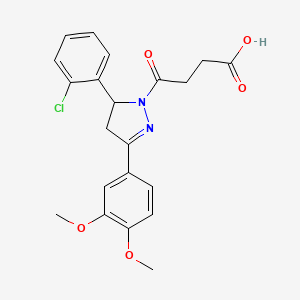
![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2897999.png)
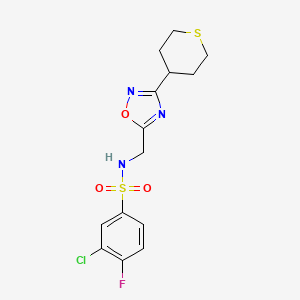
![N-(benzo[d]thiazol-2-yl)-5-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2898003.png)
